molecular formula C23H41NO3 B609731 Oleoyl proline CAS No. 107432-37-1

Oleoyl proline

Cat. No. B609731
M. Wt: 379.58
InChI Key: WQCMZYCKACKLDL-YUQDSPFASA-N
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Description

Oleoyl proline is a novel N-acyl amine compound .


Synthesis Analysis

Sodium N-acyl prolines were synthesized using a mixture of fatty acids obtained from various sources via the Schotten-Baumann reaction . The products were characterized by chromatographic and spectral techniques . N-Oleoyl proline showed superior surface activity, foaming characteristics, and wetting ability compared to other surfactants .


Molecular Structure Analysis

Proline, a component of Oleoyl proline, is a proteogenic amino acid that accumulates both under stress and non-stress conditions as a beneficial solute in plants . Due to its amphipathic nature, proline may interact with phosphatidylcholines through intercalation between phospholipid head groups .


Chemical Reactions Analysis

Proline catalyzes the aldol reaction according to the enamine mechanism . The initial reaction between proline and acetone was reinvestigated, and a revised mechanism for enamine formation is proposed in which a second proline assists the process contributing to the enamine formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of Oleoyl proline are as follows: Molecular Formula: C23H41NO3, Average mass: 379.577 Da, Monoisotopic mass: 379.308655 Da . N-Oleoyl proline showed superior surface activity, foaming characteristics, and wetting ability compared to other surfactants .

Scientific Research Applications

  • Synthesis and Properties of Surfactants : Oleoyl proline is involved in the synthesis of oleic acid-based amphiphilic surfactants, exhibiting better surface activity, calcium tolerance, and emulsion stability compared to sodium lauryl sulphate. These surfactants, including sodium N-oleoyl proline, have low critical micelle concentration values and demonstrate specific micellar properties (Sreenu, Nayak, Prasad, & Sreedhar, 2014).

  • Plant Stress Mitigation : Proline, including its derivatives, plays a crucial role in alleviating heavy metal stress in plants. Studies have shown that exogenous proline can mitigate the toxic effects of cadmium in olive plants, enhancing antioxidant enzyme activities and improving growth and oil content (Zouari et al., 2016).

  • Angiotensin-Converting Enzyme Inhibition : Proline derivatives, including those with an oleoyl group, have been found effective as angiotensin-converting enzyme inhibitors, a class of antihypertensive agents. Such compounds can lower blood pressure and have potential applications in treating hypertension (Ondetti, Rubin, & Cushman, 1977).

  • Antioxidant Properties in Agriculture : Application of exogenous proline, including its derivatives, has shown positive effects on the antioxidant defense system in agricultural crops under stress conditions, improving seed composition and oil quality (Ali et al., 2013).

  • Nano-Catalysis : Chiral polymeric nanoparticles based on proline, including N-oleoyl-proline, have been developed for use in asymmetric aldol reactions. These nanoparticles offer advantages in terms of low catalyst loading and recyclability (Adler & Mastai, 2015).

Safety And Hazards

Safety measures for handling proline, a component of Oleoyl proline, include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

Future research on proline metabolism in stressed plants needs to be supported to finally understand its molecular and physiological function under stress . The implications of proline accumulation in plants under abiotic stress induced by soil degradation factors need to be understood more comprehensively .

properties

IUPAC Name

(2S)-1-[(Z)-octadec-9-enoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22(25)24-20-17-18-21(24)23(26)27/h9-10,21H,2-8,11-20H2,1H3,(H,26,27)/b10-9-/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQCMZYCKACKLDL-YUQDSPFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)N1CCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)N1CCC[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H41NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oleoyl proline

CAS RN

107432-37-1
Record name Oleoyl proline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107432371
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name OLEOYL PROLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L912Z9FWYE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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